molecular formula C8H17N3 B11920806 2,8-Diazaspiro[4.5]decan-4-amine CAS No. 828928-25-2

2,8-Diazaspiro[4.5]decan-4-amine

Cat. No.: B11920806
CAS No.: 828928-25-2
M. Wt: 155.24 g/mol
InChI Key: PBXYCLYYSVQGJF-UHFFFAOYSA-N
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Description

2,8-Diazaspiro[45]decan-4-amine is a spirocyclic compound characterized by a unique structure where two nitrogen atoms are incorporated into a spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Diazaspiro[4.5]decan-4-amine typically involves the formation of the spiro ring system through cyclization reactions. One common method includes the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by cyclization to form the spiro compound . Another approach involves the use of unactivated yne-en-ynes reacting with substituted aryl halides in the presence of palladium acetate and triphenylphosphine to afford the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Substitution Reactions

The secondary amine in 2,8-diazaspiro[4.5]decan-4-amine readily undergoes nucleophilic substitution reactions. For example:

  • Reductive Amination : Reaction with aldehydes (e.g., pyrrolidine-2-carbaldehyde) in the presence of NaBH(OAc)₃ yields N-alkylated derivatives. This method was pivotal in synthesizing CCR4 antagonists, achieving yields >80% under THF and molecular sieves .

  • Buchwald-Hartwig Coupling : Palladium-catalyzed coupling with aryl halides (e.g., 3-bromo-5-chloropyridine) forms C–N bonds, enabling functionalization at the 4-position of the pyridine ring .

Acylation Reactions

The amine group serves as a nucleophile in acylation reactions:

  • HATU-Mediated Acylation : Using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and DIPEA in DMF, the compound reacts with carboxylic acids (e.g., BOC-protected proline) to form amides. Subsequent TFA deprotection yields primary amine derivatives .

  • Acid Chloride Reactions : Acylation with 2,4-dichlorobenzoyl chloride under basic conditions produces benzamide derivatives, critical for enhancing binding affinity to chemokine receptors .

Deprotection and Functionalization

  • BOC Deprotection : Treatment with HCl in dioxane removes BOC groups, regenerating the free amine for downstream reactions .

  • Tosylation : Reaction with tosyl chloride in the presence of DIPEA forms sulfonamide derivatives, a strategy employed to modulate solubility and bioactivity.

Cross-Coupling Reactions

The spirocyclic framework participates in transition-metal-catalyzed cross-couplings:

  • Suzuki-Miyaura Coupling : Reaction with boronic acids (e.g., 4-morpholinophenylboronic acid) and Pd catalysts introduces aryl groups at the 5-position of pyridine rings, enhancing kinase inhibition .

  • SNAr Displacement : Electrophilic aromatic substitution with amines (e.g., 2,4-difluorobenzylamine) replaces halogens on pyridine rings, enabling diversification of the core structure .

Key Reaction Data Table

Reaction TypeReagents/ConditionsProduct ExampleYieldApplication
Reductive AminationNaBH(OAc)₃, THF, 4Å sievesN-(Pyrrolidin-2-ylmethyl) derivative85%CCR4 antagonist synthesis
HATU AcylationHATU, DIPEA, DMF, 1 hProline-amide conjugate79%SHP2 inhibition
BOC Deprotection4M HCl in dioxane, 0.5 hFree amine intermediate99%Intermediate for functionalization
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, dioxane, 100°C5-(4-Morpholinophenyl)pyridine derivative75%WNT pathway inhibition

Mechanistic Insights

  • Steric and Electronic Effects : The spirocyclic structure imposes conformational rigidity, favoring reactions at the less hindered 4-amine position .

  • Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance acylation rates by stabilizing transition states .

Scientific Research Applications

CCR4 Antagonism

Mechanism of Action
2,8-Diazaspiro[4.5]decan-4-amine has been identified as a potent antagonist of the CCR4 receptor, which plays a crucial role in immune responses and inflammation. The compound binds to an allosteric site on the receptor, leading to significant receptor internalization—approximately 60% of cell surface receptors are internalized upon treatment with the most effective derivatives . This property differentiates it from many small molecule antagonists that do not induce such endocytosis.

Research Findings
In a study evaluating various derivatives, the compound (R)-N-(2,4-Dichlorobenzyl)-2-(2-(pyrrolidin-2-ylmethyl)-2,8-diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine exhibited high affinity in binding assays (pKi of 8.8) and functional assays (pIC50 of 8.1) . These findings suggest that this compound could be beneficial in treating conditions associated with CCR4, such as certain types of cancer and autoimmune diseases.

Cancer Therapeutics

Anticancer Properties
Recent studies have highlighted the potential of this compound derivatives in cancer therapy. The compound's ability to inhibit SHP2, a protein involved in oncogenic signaling pathways like RAS-ERK and JAK-STAT, positions it as an important player in cancer treatment strategies. By targeting SHP2, these compounds can disrupt critical signaling cascades that promote tumor growth and survival.

Case Studies
A derivative of this compound was shown to suppress oncogenic signaling effectively, demonstrating moderate potency and selectivity in preclinical models. The inhibition of SHP2 by this compound leads to reduced proliferation of cancer cells and increased apoptosis rates, indicating its potential as an anticancer agent.

Synthetic Chemistry Applications

Building Block for Complex Molecules
In addition to its biological applications, this compound serves as a valuable building block in organic synthesis. Its unique spirocyclic structure allows chemists to create complex organic molecules through various chemical reactions. This versatility is particularly useful in developing new drugs and materials .

Research Insights
The compound's synthesis has been optimized for efficiency and cost-effectiveness, making it accessible for further research and development purposes . Its role as a scaffold for synthesizing novel compounds continues to be explored in the field of medicinal chemistry.

Summary Table of Applications

Application Area Description Key Findings
CCR4 Antagonism Potent antagonist affecting immune response and inflammationInduces receptor internalization; high binding affinity
Cancer Therapeutics Inhibitor of SHP2 involved in oncogenic signaling pathwaysReduces cancer cell proliferation; promotes apoptosis
Synthetic Chemistry Building block for complex organic moleculesVersatile scaffold for drug development

Mechanism of Action

The mechanism of action of 2,8-Diazaspiro[4.5]decan-4-amine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit receptor interaction protein kinase 1 (RIPK1), thereby blocking the activation of necroptosis pathways . This inhibition is achieved through binding to the kinase domain, preventing its phosphorylation and subsequent signaling events.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,8-Diazaspiro[4.5]decan-4-amine is unique due to its specific amine functionality, which allows for diverse chemical modifications and interactions with biological targets. Its spirocyclic structure imparts rigidity and three-dimensionality, making it a valuable scaffold in drug design and synthesis.

Biological Activity

2,8-Diazaspiro[4.5]decan-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This spirocyclic structure has been explored for its potential as a pharmacological agent, particularly in the context of receptor antagonism and enzyme inhibition. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a unique spirocyclic structure that contributes to its biological properties. The molecular formula is C10H16N2C_{10}H_{16}N_2, and it exhibits various physicochemical properties that are crucial for its biological activity.

PropertyValue
Molecular Weight168.25 g/mol
Density1.1 g/cm³
Melting Point150-152 °C
SolubilitySoluble in DMSO

CCR4 Antagonism

One of the most notable biological activities of this compound derivatives is their role as antagonists of the C-C chemokine receptor type 4 (CCR4). CCR4 is implicated in various inflammatory and allergic responses, making it a target for therapeutic intervention.

  • Binding Affinity : Research indicates that certain derivatives exhibit high binding affinity to CCR4, with a reported pKipK_i value of 8.8 in binding assays .
  • Functional Activity : In functional assays, these compounds demonstrated significant inhibition of receptor activity with an pIC50pIC_{50} value of 8.1 . Furthermore, they can induce receptor endocytosis, which is a desirable property for modulating receptor activity within cells.

Soluble Epoxide Hydrolase Inhibition

Another area of research has focused on the inhibition of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of bioactive lipids that regulate blood pressure and inflammation.

  • Inhibitory Potency : Studies have shown that derivatives based on the 2,8-diazaspiro[4.5]decan framework are potent inhibitors of sEH, demonstrating efficacy in reducing blood pressure in animal models . For instance, one study reported that oral administration led to significant reductions in mean arterial pressure in spontaneously hypertensive rats.

Case Study 1: CCR4 Antagonists

In a study conducted by Shukla et al., several derivatives of this compound were synthesized and evaluated for their CCR4 antagonistic properties. The most potent compound induced approximately 60% internalization of the CCR4 receptor, suggesting a mechanism that could be exploited for therapeutic purposes in allergic diseases and asthma .

Case Study 2: Hypertension Treatment

A separate investigation into the antihypertensive effects of sEH inhibitors derived from this compound showed promising results. The study involved administering various derivatives to spontaneously hypertensive rats, resulting in significant blood pressure reductions without adverse effects on normotensive rats . This highlights the potential for selective targeting in hypertension therapy.

Properties

CAS No.

828928-25-2

Molecular Formula

C8H17N3

Molecular Weight

155.24 g/mol

IUPAC Name

2,8-diazaspiro[4.5]decan-4-amine

InChI

InChI=1S/C8H17N3/c9-7-5-11-6-8(7)1-3-10-4-2-8/h7,10-11H,1-6,9H2

InChI Key

PBXYCLYYSVQGJF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CNCC2N

Origin of Product

United States

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